4-Fluoro-3-nitrophenyl methanesulfonate
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Overview
Description
4-Fluoro-3-nitrophenyl methanesulfonate is a chemical compound with the molecular formula C7H6FNO5S . It has a molecular weight of 235.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
. This code provides a specific representation of the molecular structure of the compound.
Scientific Research Applications
Enantioselective Synthesis
Researchers have explored the use of compounds structurally similar to 4-Fluoro-3-nitrophenyl methanesulfonate in enantioselective synthesis. For instance, the highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported, showcasing its utility in producing fluorinated derivatives with excellent enantioselectivities (M. Kamlar et al., 2010). This reaction is catalyzed by secondary amines, demonstrating the compound's relevance in asymmetric synthesis for creating biologically active molecules.
Fluoromethyl Pronucleophiles
Another study highlights the efficiency of α-fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile in the stereoselective Michael addition to chalcones (G. Prakash et al., 2009). This research emphasizes its potential in synthesizing fluorine-containing compounds, which are of significant interest in pharmaceutical chemistry due to the unique properties that fluorine imparts to organic molecules.
Structural and Spectroscopic Studies
The structural and spectroscopic characteristics of this compound and its derivatives have been extensively studied. For example, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene was investigated, highlighting the structural specifics through X-ray diffraction and spectroscopic methods (I. Binkowska et al., 2001). These studies are crucial for understanding the interaction mechanisms and designing new materials with desired properties.
Vinyl Fluorides Synthesis
The compound has also been used in developing new synthetic routes, such as a novel approach to vinyl fluorides through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate. This method demonstrates a practical way to incorporate fluorine into organic molecules, expanding the toolbox for medicinal chemistry and material science (J. Mccarthy et al., 1990).
Safety and Hazards
The safety data sheet for 4-Fluoro-3-nitrophenyl methanesulfonate indicates that it should be stored in a refrigerated environment . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that 4-Fluoro-3-nitrophenyl methanesulfonate may interact with various biomolecules as its targets.
Mode of Action
It’s known that similar compounds can form chemical linkages upon photo-irradiation . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Based on the known applications of similar compounds, it can be inferred that this compound might affect pathways related to biomolecule immobilization and bioconjugation .
Result of Action
Similar compounds have been used for biomolecule immobilization and bioconjugation , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been used in a variety of environments for biomolecule immobilization and bioconjugation , suggesting that this compound may also be influenced by environmental factors.
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUKSREZAXNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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